molecular formula C19H16FN3O3S2 B2448330 (Z)-4-(N,N-dimethylsulfamoyl)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 942011-86-1

(Z)-4-(N,N-dimethylsulfamoyl)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2448330
CAS No.: 942011-86-1
M. Wt: 417.47
InChI Key: KTHKWCFIDNKZKY-VZCXRCSSSA-N
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Description

(Z)-4-(N,N-dimethylsulfamoyl)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C19H16FN3O3S2 and its molecular weight is 417.47. The purity is usually 95%.
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Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O3S2/c1-4-11-23-16-10-7-14(20)12-17(16)27-19(23)21-18(24)13-5-8-15(9-6-13)28(25,26)22(2)3/h1,5-10,12H,11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHKWCFIDNKZKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)F)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-4-(N,N-dimethylsulfamoyl)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, highlighting its mechanisms of action, efficacy in various assays, and potential clinical implications.

The compound's molecular formula is C17H18FN3O2SC_{17}H_{18}FN_{3}O_{2}S with a molecular weight of 353.41 g/mol. It features a sulfonamide moiety, which is known for its biological significance in medicinal chemistry.

  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on key enzymes such as monoamine oxidase (MAO) and cholinesterase (ChE). These enzymes are critical in neurotransmitter metabolism and cholinergic signaling, respectively.
  • Blood-Brain Barrier Penetration : Studies indicate that the compound can penetrate the blood-brain barrier (BBB), which is essential for central nervous system (CNS) therapeutic agents .

In Vitro Studies

In vitro assays have demonstrated the following activities:

  • Monoamine Oxidase Inhibition : The compound exhibited significant inhibition of MAO-B, with an IC50 value of 14.80 ± 5.45 μM, indicating strong potential as an antidepressant or neuroprotective agent .
  • Cholinesterase Inhibition : The compound showed varied activity against butyrylcholinesterase (BuChE), with some derivatives demonstrating over 70% inhibition at certain concentrations .

Study 1: Antidepressant Activity

In a forced swim test (FST), a classic model for assessing antidepressant activity, the compound significantly reduced immobility time compared to controls, suggesting its potential as an antidepressant. The introduction of specific substituents on the benzothiazole ring enhanced MAO inhibition, correlating with improved behavioral outcomes in animal models .

Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of the compound in models of neurodegeneration. Results indicated that it could mitigate neuronal cell death induced by oxidative stress, likely due to its antioxidant properties and ability to modulate neurotransmitter levels .

Table 1: Inhibitory Potency Against Key Enzymes

CompoundEnzyme TargetIC50 (μM)Inhibition Rate (%)
(Z)-4-DMSMAO-B14.80 ± 5.4557.11
(Z)-4-DMSBuChEN/A77.76

Table 2: Structural Modifications and Their Effects on Activity

ModificationEffect on MAO-B ActivityEffect on BuChE Activity
o-CH3 SubstituentIncreased inhibitionDecreased inhibition
Electron-withdrawing groupsEnhanced activityVariable effects

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